molecular formula C10H10O B12898196 5,7-Dimethylbenzofuran CAS No. 64965-91-9

5,7-Dimethylbenzofuran

Cat. No.: B12898196
CAS No.: 64965-91-9
M. Wt: 146.19 g/mol
InChI Key: VWFSSXIIBGOKGR-UHFFFAOYSA-N
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Description

5,7-Dimethylbenzofuran: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of methyl groups at the 5 and 7 positions of the benzofuran ring gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dimethylbenzofuran can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenol with 2-bromo-3-methylfuran in the presence of a base can yield this compound . Another method involves the use of furfuran compounds, acetic acid, and a Lewis acid catalyst at temperatures ranging from 80 to 160 degrees Celsius .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

5,7-Dimethylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethylbenzofuran is unique due to the presence of two methyl groups at specific positions on the benzofuran ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .

Properties

CAS No.

64965-91-9

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

5,7-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6H,1-2H3

InChI Key

VWFSSXIIBGOKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CO2)C

Origin of Product

United States

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